Carbomer 980: A Technical Guide to Physicochemical Properties for Pharmaceutical Research
Carbomer 980: A Technical Guide to Physicochemical Properties for Pharmaceutical Research
Introduction
Carbomer 980 is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2] Belonging to the Carbopol® family of polymers, it is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its versatility as a rheology modifier, gelling agent, stabilizer, and suspending agent.[1][3][4] Presented as a white, fluffy, acidic, and hygroscopic powder, Carbomer 980 is polymerized in a toxicologically preferred co-solvent system, typically ethyl acetate and cyclohexane.[3][4][5] Its ability to form sparkling clear, viscous gels upon neutralization makes it indispensable for a wide range of dosage forms, including topical creams, gels, ophthalmic preparations, and controlled-release oral tablets.[1][4][6] This guide provides an in-depth analysis of its core physicochemical properties, experimental protocols for its characterization, and its functional mechanisms relevant to pharmaceutical research and development.
Core Physicochemical Properties
The fundamental characteristics of Carbomer 980 dictate its performance in various pharmaceutical applications. These properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Carbomer 980
| Property | Description | Source(s) |
|---|---|---|
| Appearance | White, fluffy, slightly acidic, hygroscopic powder. | [5][] |
| Chemical Name | Cross-linked Polyacrylic Acid Resin / Carboxyvinyl Polymer. | [5][] |
| CAS Number | 139637-85-7. | [5][8][9] |
| General Formula | (C₃H₄O₂)n. | [10][11] |
| pKa | 6.0 ± 0.5.[12] | [12] |
| Primary Particle Size | Approximately 0.2 µm in diameter.[12] | [12] |
| Solubility | Soluble in water, ethanol, and glycerol.[] |[] |
Table 2: Rheological and Dispersion Properties of Carbomer 980
| Property | Value / Description | Source(s) |
|---|---|---|
| Typical Concentration in Formulations | 0.1% - 1.0% w/w.[13][14] | [13][14] |
| pH of Unneutralized Dispersion | 2.5 - 4.0 (depending on concentration).[13] | [13] |
| Optimal pH for Thickening | 5.0 - 10.0.[6][14] | [6][14] |
| Rheological Profile | Exhibits shear-thinning (pseudoplastic) behavior.[15][16] Provides high viscosity and a short, non-drip flow.[6] |[6][15][16] |
Key Functional Mechanisms in Pharmaceutical Formulations
The utility of Carbomer 980 in drug delivery stems from several key functional mechanisms, including its ability to thicken solutions, swell in aqueous environments, adhere to mucosal surfaces, and control the release of active pharmaceutical ingredients (APIs).
Rheological Modification & Thickening Mechanism
In its dry, powdered state, the polyacrylic acid chains of Carbomer 980 are tightly coiled. When dispersed in water, a low-viscosity, acidic solution is formed. The dramatic thickening effect is achieved upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine).[][16] The addition of a base ionizes the carboxylic acid groups, leading to negative charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and expand, entrapping water molecules and significantly increasing the viscosity of the medium to form a gel.[]
Mucoadhesion
Carbomer 980 is an excellent mucoadhesive polymer, a property that is critical for extending the residence time of formulations on mucosal surfaces, such as in the eye, nasal cavity, or gastrointestinal tract, thereby improving drug bioavailability.[1][17] The mechanism of mucoadhesion is a two-stage process.[18]
-
Contact Stage: Involves the initial wetting, spreading, and swelling of the polymer on the mucus layer.[18][19]
-
Consolidation Stage: The flexible, uncoiled polymer chains interpenetrate and entangle with the mucin chains of the mucus layer. Strong adhesive forces are established through secondary bonds, primarily hydrogen bonds between the carboxylic acid groups of the carbomer and the sialic acid groups of mucin.[19][20]
Controlled Drug Release
In solid dosage forms like tablets, Carbomer 980 functions as a hydrophilic matrix-forming excipient for controlled or sustained drug release.[4] When the tablet comes into contact with an aqueous medium, the carbomer on the surface hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to further water penetration and controls the release of the embedded drug.[4][21] Drug release is typically governed by a combination of diffusion through the gel layer and erosion of the matrix over time.[21][22]
Experimental Protocols for Characterization
Accurate characterization of Carbomer 980 is essential for formulation development and quality control. The following sections detail standard experimental protocols.
Protocol 1: Rheological Characterization
This protocol describes the preparation of a standardized Carbomer 980 gel and the subsequent measurement of its rheological properties.
Methodology:
-
Dispersion: Accurately weigh 2.50 g of Carbomer 980 powder to prepare a 0.5% (w/w) dispersion in 497.5 g of purified water. Use a mixer with an "S"-type paddle at a low speed (300-500 rpm) to slowly sift the polymer into the vortex, avoiding lump formation.[12]
-
Hydration: Allow the dispersion to hydrate at room temperature. For complete hydration, place the dispersion in a water bath at 25 ± 2°C for at least 30 minutes.[12]
-
Neutralization: While stirring gently, add a neutralizing agent, such as an 18% w/w sodium hydroxide (NaOH) solution, dropwise until the target pH (e.g., 7.3) is reached. Avoid introducing air bubbles.[12]
-
Measurement: Allow the gel to equilibrate. Measure the viscosity and other rheological parameters (e.g., yield stress, storage and loss moduli) using a calibrated viscometer or rheometer.[12][23]
Protocol 2: Determination of Swelling Index
The swelling behavior is crucial for understanding mucoadhesion and drug release mechanisms. The gravimetric method is commonly used to quantify this property.
Methodology:
-
Initial Weighing: Accurately weigh a specific amount of dry Carbomer 980 powder (Wd).[24]
-
Immersion: Disperse the powder in a suitable swelling medium (e.g., purified water or a specific buffer) in a container.[24]
-
Incubation: At predetermined time intervals, remove the swollen polymer mass.
-
Blotting & Weighing: Gently blot the surface with filter paper to remove excess water and weigh the swollen mass (Ws).
-
Equilibrium: Continue the process until a constant weight is achieved, indicating that swelling equilibrium has been reached.[24]
-
Calculation: The degree of swelling, or swelling ratio (Q), at each time point is calculated using the formula: Q = (Ws - Wd) / Wd
Protocol 3: In-Vitro Drug Release Kinetics Study
This protocol outlines the procedure for evaluating the drug release profile from a Carbomer 980-based matrix tablet.
Methodology:
-
Tablet Formulation: Prepare matrix tablets by directly compressing a homogenous blend of the active pharmaceutical ingredient (API), Carbomer 980, and other necessary excipients.[21][22]
-
Dissolution Test: Place the tablet in a vessel of a USP-certified dissolution apparatus (e.g., Apparatus II, paddle). The vessel should contain a known volume of a physiologically relevant dissolution medium (e.g., pH 7.2 phosphate buffer) maintained at 37 ± 0.5°C.[21][22]
-
Sampling: At specified time intervals, withdraw an aliquot of the dissolution medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).[22]
-
Quantification: Analyze the concentration of the API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25][26]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release from the matrix.[21][26]
Safety and Regulatory Information
Carbomer 980 is widely regarded as a safe, non-toxic, and non-irritant material for its intended pharmaceutical applications, particularly in topical and ophthalmic formulations.[1][5][10] It has a long history of use and is listed in major pharmacopeias, including the United States Pharmacopeia/National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), signifying its regulatory acceptance.[1][27]
Table 3: Summary of Safety Profile
| Toxicological Endpoint | Result / Observation | Source(s) |
|---|---|---|
| Acute Oral Toxicity | Low toxicity in animal studies.[2] | [2][5] |
| Skin Irritation | Low potential for skin irritation and sensitization.[2] | [2][10] |
| Eye Irritation | Not considered an eye irritant in standard tests.[2] | [2] |
| Systemic Absorption | No evidence of systemic absorption following oral administration.[5] |[5] |
Carbomer 980 is a highly efficient and versatile polymer that serves a critical role in modern pharmaceutical development. Its well-characterized physicochemical properties—particularly its ability to provide high viscosity at low concentrations, its excellent mucoadhesive nature, and its capacity to control drug release—make it an invaluable tool for researchers and formulators. By understanding the fundamental mechanisms and applying the standardized experimental protocols outlined in this guide, scientists can effectively harness the capabilities of Carbomer 980 to develop stable, effective, and patient-compliant drug delivery systems.
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